[4-(2,2-Difluoroethyl)oxolan-2-yl]methanol
Description
[4-(2,2-Difluoroethyl)oxolan-2-yl]methanol is a tetrahydrofuran (oxolane) derivative featuring a 2,2-difluoroethyl substituent at the 4-position of the oxolane ring and a hydroxymethyl (-CH2OH) group at the 2-position. This structure combines the electron-withdrawing effects of fluorine atoms with the hydrogen-bonding capability of the alcohol group, making it a candidate for applications in medicinal chemistry and agrochemicals. The compound’s molecular formula is C7H12F2O2 (molecular weight: 178.17 g/mol) .
The 2,2-difluoroethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the oxolane core provides conformational rigidity. Similar compounds, such as Flupyradifurone (an insecticide), highlight the role of difluoroalkyl groups in bioactivity .
Properties
Molecular Formula |
C7H12F2O2 |
|---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
[4-(2,2-difluoroethyl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C7H12F2O2/c8-7(9)2-5-1-6(3-10)11-4-5/h5-7,10H,1-4H2 |
InChI Key |
XSNWXLMBGNJYTA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC1CO)CC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,2-Difluoroethyl)oxolan-2-yl]methanol typically involves the reaction of 2,2-difluoroethanol with an oxolane derivative under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of [4-(2,2-Difluoroethyl)oxolan-2-yl]methanol may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
[4-(2,2-Difluoroethyl)oxolan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohol derivatives.
Scientific Research Applications
[4-(2,2-Difluoroethyl)oxolan-2-yl]methanol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [4-(2,2-Difluoroethyl)oxolan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The oxolane ring provides structural stability and influences the compound’s overall reactivity.
Comparison with Similar Compounds
[(2R,4R)-4-(4-Fluorophenyl)oxolan-2-yl]methanol
- Molecular Formula : C12H15FO2
- Molecular Weight : 222.25 g/mol
- Key Differences: Substituent: A 4-fluorophenyl group replaces the 2,2-difluoroethyl group. Applications: Likely used in pharmaceutical intermediates due to its aromatic substituent .
[(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanol
- Molecular Formula : C12H16O2
- Molecular Weight : 192.25 g/mol
- Key Differences: Substituent: A 2-methylphenyl group provides steric bulk without electronegative fluorine atoms. Synthesis: Similar oxolane-methanol core but lacks fluorine-mediated synthetic challenges .
Flupyradifurone
- Molecular Formula : C13H12ClF2N2O2
- Molecular Weight : 305.70 g/mol
- Key Differences: Core Structure: A furan-2(5H)-one ring replaces the oxolane core. Substituent: Contains a difluoroethylamino group linked to a chloropyridinylmethyl moiety. Applications: Registered insecticide (WHO specifications) with systemic activity, demonstrating the agrochemical relevance of difluoroethyl groups .
[1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol
- Molecular Formula : C7H7F5N2O
- Molecular Weight : 230.13 g/mol
- Key Differences :
[2-(Oxolan-2-ylmethoxy)phenyl]methanol
- Molecular Formula : C12H16O3
- Molecular Weight : 208.25 g/mol
- Key Differences: Substituent: The oxolane is part of a methoxy group attached to a phenyl ring, with the hydroxymethyl group on the phenyl.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Fluorine Effects : The 2,2-difluoroethyl group in the target compound enhances metabolic stability and lipophilicity, similar to its role in Flupyradifurone’s insecticidal activity .
- Core Flexibility: Oxolane derivatives (e.g., ) exhibit conformational rigidity, favoring interactions with biological targets, while pyrazole or furanone cores () offer aromatic stabilization.
- Synthetic Challenges : Introducing difluoroethyl groups requires specialized reagents (e.g., oxalyl chloride/DMSO oxidation in ), whereas phenyl or methylphenyl analogs may involve simpler Friedel-Crafts or Grignard reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
